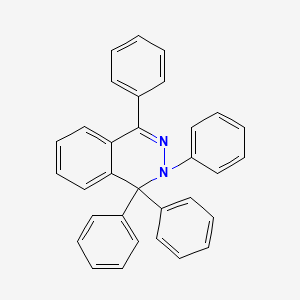
1,1,2,4-Tetraphenyl-1,2-dihydrophthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,4-Tetraphenyl-1,2-dihydrophthalazine is a chemical compound known for its unique structure and properties. It belongs to the class of phthalazine derivatives, which have been studied for their various biological and chemical applications. This compound is characterized by the presence of four phenyl groups attached to a dihydrophthalazine core, making it a subject of interest in synthetic organic chemistry.
Vorbereitungsmethoden
The synthesis of 1,1,2,4-Tetraphenyl-1,2-dihydrophthalazine typically involves the reaction of hydrazine derivatives with tetraphenylcyclopentadienone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
1,1,2,4-Tetraphenyl-1,2-dihydrophthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalazine-1,4-dione derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding hydrazine derivatives using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings. Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Condensation: This compound can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted phthalazine derivatives and other heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
1,1,2,4-Tetraphenyl-1,2-dihydrophthalazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Phthalazine derivatives, including this compound, have shown potential as anticonvulsant agents.
Medicine: Research has indicated that phthalazine derivatives may have antihypertensive, antineoplastic, and antimicrobial properties.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,1,2,4-Tetraphenyl-1,2-dihydrophthalazine involves its interaction with specific molecular targets. As a non-competitive AMPA receptor antagonist, it binds to the transducer domains of the receptor, inhibiting channel gating and reducing excitatory neurotransmission. This action is crucial in preventing the spread of seizures in epilepsy . The compound’s effects on other molecular pathways are still under investigation, but its ability to modulate receptor activity is a key aspect of its pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
1,1,2,4-Tetraphenyl-1,2-dihydrophthalazine can be compared with other phthalazine derivatives such as:
Phthalazine-1,4-dione: Known for its anticonvulsant activity, this compound shares a similar core structure but differs in its oxidation state and functional groups.
1,2,3,4-Tetraphenylnaphthalene: This compound is used in photochemical studies and has a different core structure but similar phenyl substitutions.
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene: Used in the fabrication of blue-emitting devices, it shares the tetraphenyl substitution pattern but has a cyclopentadiene core.
The uniqueness of this compound lies in its specific dihydrophthalazine core, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
62761-83-5 |
|---|---|
Molekularformel |
C32H24N2 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
1,1,2,4-tetraphenylphthalazine |
InChI |
InChI=1S/C32H24N2/c1-5-15-25(16-6-1)31-29-23-13-14-24-30(29)32(26-17-7-2-8-18-26,27-19-9-3-10-20-27)34(33-31)28-21-11-4-12-22-28/h1-24H |
InChI-Schlüssel |
TVGBSEMGVPBPLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(C3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


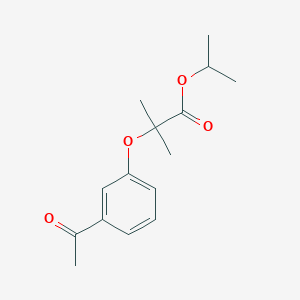
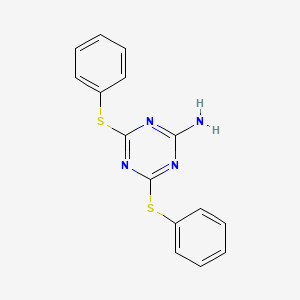
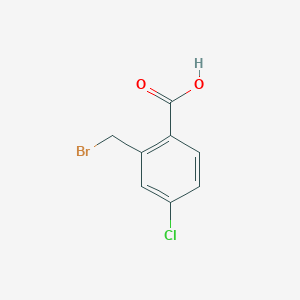
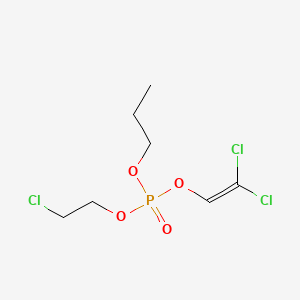
![Diethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507803.png)




![1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate](/img/structure/B14507850.png)


![2-[3-(4-Methoxybenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14507866.png)
![(2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid](/img/structure/B14507872.png)
